Posaconazole-d4

描述

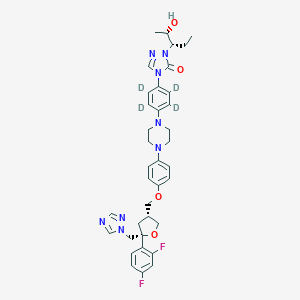

Posaconazole-d4 is a deuterated form of posaconazole, a second-generation triazole antifungal agent. It is structurally similar to posaconazole but contains deuterium atoms, which can enhance its stability and metabolic profile. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of posaconazole.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of posaconazole-d4 involves the incorporation of deuterium atoms into the posaconazole molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The synthetic route typically involves the following steps:

Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Use of Deuterated Reagents: Deuterated reagents, such as deuterated acids or bases, can be used in the synthesis to introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key steps include:

Selection of Deuterium Source: Choosing an appropriate deuterium source that is cost-effective and efficient.

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize impurities.

Purification: Employing purification techniques such as chromatography to isolate and purify this compound.

化学反应分析

Types of Reactions

Posaconazole-d4 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can yield deuterated alcohols.

科学研究应用

Pharmacokinetic Studies

1.1 Overview of Posaconazole-d4

This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying posaconazole levels in biological samples. Its deuterated structure enhances the sensitivity and accuracy of analytical methods used to study the pharmacokinetics of posaconazole.

1.2 Method Development

A notable study developed an LC-MS/MS method utilizing this compound to measure posaconazole concentrations in human plasma. The method achieved rapid chromatographic separation and demonstrated high specificity and sensitivity, with a lower limit of quantification of 2 ng/ml, thereby facilitating clinical pharmacokinetic studies after oral administration of posaconazole .

Therapeutic Drug Monitoring

2.1 Importance in Clinical Settings

Therapeutic drug monitoring (TDM) is critical for optimizing the efficacy of posaconazole therapy, particularly in immunocompromised patients. Studies indicate that achieving specific trough concentrations correlates with improved clinical outcomes in preventing invasive fungal infections (IFIs).

2.2 Case Study: Lung Transplant Recipients

A recent study analyzed the pharmacokinetics of posaconazole in lung-transplant recipients, proposing a covariate-based dosing optimization model. The study found that a tailored dosing regimen significantly improved the proportion of patients achieving therapeutic targets, with 95% reaching prophylactic levels and 90% achieving therapeutic levels . This underscores the necessity for individualized dosing strategies in vulnerable populations.

| Dosing Regimen | Population | Target Achievement Rate |

|---|---|---|

| 200 mg/day | Patients > 60 years | 95% |

| 300 mg/day | Patients < 60 years | 90% |

| 400 mg/day | Therapy for Patients < 60 years | 90% |

Comparative Efficacy Studies

3.1 Delayed-Release Tablets vs. Oral Suspension

A retrospective study compared the efficacy of delayed-release (DR) posaconazole tablets against oral suspension formulations. Results indicated that patients receiving DR tablets were more likely to achieve therapeutic serum levels, with a median concentration nearly double that of the suspension cohort . This finding supports the preference for DR formulations in clinical practice.

| Formulation Type | Therapeutic Level Achievement (%) | Median Concentration (ng/ml) |

|---|---|---|

| Delayed-Release Tablet | 90% | 1655 |

| Oral Suspension | 58% | 798 |

Pediatric Applications

4.1 Use in Pediatric Oncology

Research has shown that intravenous (IV) posaconazole is effective and safe for pediatric cancer patients requiring antifungal treatment. A study involving children demonstrated that all patients achieved therapeutic concentrations, emphasizing the importance of TDM to tailor dosing based on age and body surface area .

作用机制

Posaconazole-d4 exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes . By binding to the heme cofactor of the enzyme, this compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately fungal cell death .

相似化合物的比较

Posaconazole-d4 is compared with other similar compounds, such as:

Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to posaconazole.

Voriconazole: A triazole antifungal with a broader spectrum of activity but different side effect profile.

Uniqueness

This compound is unique due to its deuterated nature, which enhances its stability and metabolic profile. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated compounds .

生物活性

Posaconazole-d4 (SCH 56592-d4) is a deuterated derivative of posaconazole, a broad-spectrum triazole antifungal agent. This compound is notable for its potential applications in treating invasive fungal infections, particularly in immunocompromised patients. The biological activity of this compound can be understood through various studies that explore its pharmacological properties, mechanisms of action, and therapeutic efficacy.

Posaconazole acts primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a crucial step in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity and function, leading to cell death. Unlike other azoles, posaconazole does not induce the efflux pump mechanism, which often leads to drug resistance in fungal pathogens .

Pharmacokinetics and Pharmacodynamics

Posaconazole exhibits unique pharmacokinetic properties that enhance its therapeutic profile:

- Absorption : The absorption of posaconazole is significantly improved when taken with high-fat meals, which can increase bioavailability and serum concentrations .

- Half-life : It has a long half-life of approximately 35 hours, allowing for once-daily dosing in many clinical settings .

- Metabolism : Posaconazole is primarily excreted unchanged in feces and is minimally metabolized by cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Efficacy Against Fungal Infections

Posaconazole has been evaluated for its effectiveness against various fungal pathogens:

- Invasive Aspergillosis and Candidiasis : It is approved for the prevention and treatment of these infections, particularly in patients undergoing chemotherapy or hematopoietic stem cell transplantation .

- Broad-Spectrum Activity : Research indicates that posaconazole has significant activity against a range of fungi including Candida, Aspergillus, and Cryptococcus species. Its efficacy extends to rare pathogens, making it a valuable option for difficult-to-treat infections .

Case Studies and Clinical Trials

Several studies highlight the clinical application of posaconazole:

-

Prophylactic Use in Hematology : A study involving 74 patients undergoing chemotherapy demonstrated that maintaining adequate serum concentrations of posaconazole was crucial for preventing invasive fungal infections. Patients with lower serum levels had higher rates of breakthrough infections .

Serum Concentration (mg/L) Breakthrough Infection Rate (%) < 1 50 1 - 2 20 > 2 5 - Treatment Outcomes : In another study assessing the safety and efficacy of posaconazole enteric-coated tablets, patients showed significant improvement in clinical outcomes with minimal adverse effects on liver and kidney functions after two weeks of treatment .

Safety Profile

Posaconazole is generally well-tolerated; however, monitoring for potential side effects is essential:

属性

IUPAC Name |

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-YWOVKAAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Posaconazole-d4 used as an internal standard for quantifying Posaconazole in plasma?

A1: this compound, a deuterated form of Posaconazole, is used as an internal standard in LC-MS/MS analysis due to its similar chemical behavior to the analyte, Posaconazole. [] This similarity is crucial because it ensures that this compound undergoes comparable extraction recoveries, ionization efficiencies, and chromatographic retention times as the analyte. [] These shared properties allow researchers to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of Posaconazole quantification in complex matrices like plasma. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。